molecular formula C8H11ClF2N2O B2385010 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856085-79-4

4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2385010
M. Wt: 224.64
InChI Key: QJOKPFGCBLOGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects. In

Mechanism Of Action

The exact mechanism of action of 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.

Biochemical And Physiological Effects

4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and decrease pain. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its wide range of biochemical and physiological effects. This compound can be used to study various biological processes, making it a useful tool for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole. One area of research could be to further investigate the mechanism of action of this compound. Additionally, researchers could explore the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, researchers could investigate the potential of this compound as a tool for studying various biological processes, including inflammation and pain.

Synthesis Methods

The synthesis of 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is a multistep process that involves several chemical reactions. The first step is the condensation of 4-chloro-3-formylpyrazole with difluoromethyl ketone in the presence of a base. This reaction produces a 4-chloro-1-(difluoromethyl)-3-formylpyrazole intermediate. The intermediate is then reacted with isopropoxymethyl magnesium bromide to produce the final product, 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole.

Scientific Research Applications

4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes.

properties

IUPAC Name

4-chloro-1-(difluoromethyl)-3-(propan-2-yloxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2N2O/c1-5(2)14-4-7-6(9)3-13(12-7)8(10)11/h3,5,8H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOKPFGCBLOGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole

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